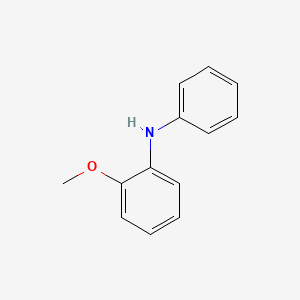

2-methoxy-N-phenylaniline

概述

描述

准备方法

Synthetic Routes and Reaction Conditions: 2-Methoxy-N-phenylaniline can be synthesized through several methods. One common approach involves the reaction of aniline with methoxybenzene under specific conditions. The reaction typically requires a catalyst, such as palladium, and is conducted under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar catalysts and conditions. The process is optimized for yield and purity, often involving multiple steps to refine the product and remove impurities .

化学反应分析

Types of Reactions: 2-Methoxy-N-phenylaniline undergoes various chemical reactions, including:

Oxidation: This reaction can convert the compound into different oxidation states, often using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or phenyl groups are replaced by other functional groups

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles under acidic or basic conditions

Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

科学研究应用

Organic Synthesis

Intermediate in Chemical Reactions

- Dyes and Pigments : 2-Methoxy-N-phenylaniline serves as a precursor in the synthesis of various dyes and pigments used in textiles and coatings. Its ability to form stable colored compounds makes it valuable in this industry.

- Pharmaceuticals : The compound is also utilized as an intermediate in the production of pharmaceutical agents, particularly those targeting neurotransmitter pathways.

Material Science

Role in Solar Cells

- Perovskite Solar Cells : Research has shown that this compound plays a crucial role in hole extraction within perovskite solar cells. Its molecular structure enhances charge transport properties, leading to improved efficiency in solar energy conversion.

| Property | Value |

|---|---|

| Density | 11±01 g/cm³ |

| Boiling Point | 335.8±250 °C |

| Vapor Pressure | 00±07 mmHg at 25°C |

Biomedical Applications

Fluorescence Imaging

- Tumor Imaging : Recent studies have explored the use of derivatives of this compound in fluorescence imaging for cancer diagnostics. These compounds exhibit aggregation-induced emission (AIE) properties, which enhance their photostability and reduce fluorescence quenching, making them suitable for imaging tumors both in vitro and in vivo .

Case Study: AIE Luminogens

In a study focusing on near-infrared (NIR) AIE luminogens, compounds derived from this compound were developed for tumor imaging applications. These molecules demonstrated excellent anti-photobleaching properties and were able to visualize tumor metastases effectively in animal models .

Environmental Applications

Biodegradation Studies

Research has highlighted the potential of enzymes derived from fungi like P. chrysosporium to degrade lignin-derived compounds, including those related to methoxy-substituted anilines. The enzymes PcHGD1 and PcHGD2 have shown high catalytic efficiency for methoxyhydroquinone, suggesting that derivatives of this compound could play a role in biotechnological applications related to environmental cleanup .

| Enzyme | Substrate | K (μM) | k_cat (s⁻¹) | k_cat/K (s m⁻¹ mM⁻¹) |

|---|---|---|---|---|

| PcHGD1 | Methoxyhydroquinone | 49 ± 14 | 8.66 ± 0.84 | 177 |

| PcHGD2 | Methoxyhydroquinone | 34 ± 4 | 1.02 ± 0.01 | 33 |

作用机制

The mechanism by which 2-methoxy-N-phenylaniline exerts its effects involves interactions with various molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to specific physiological responses. The exact pathways depend on the context of its use, whether in chemical reactions or biological studies .

相似化合物的比较

2-Methoxy-5-phenylaniline: Another derivative with similar structural features but different functional groups.

4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: A compound with additional methyl groups, leading to different chemical properties

Uniqueness: 2-Methoxy-N-phenylaniline is unique due to its specific substitution pattern, which imparts distinct reactivity and applications compared to its analogs. Its methoxy group and phenyl substitution make it a versatile intermediate in organic synthesis .

生物活性

2-Methoxy-N-phenylaniline, also known by its CAS number 1207-92-7, is an organic compound that belongs to the class of substituted anilines. It features a methoxy group attached to the second carbon of the aromatic ring and a phenyl group attached to the nitrogen atom. This compound has garnered attention due to its potential biological activities, making it a subject of interest in pharmacological research and organic synthesis.

Molecular Structure

- Molecular Formula : C14H15NO

- Molecular Weight : 229.28 g/mol

Functional Groups

- Amino Group : Contributes to its basicity and ability to form hydrogen bonds.

- Methoxy Group : Enhances lipophilicity and can influence biological activity through molecular interactions.

The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors. The methoxy and phenyl groups are believed to enhance binding affinity, which may lead to modulation of specific biological pathways.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus. Studies have shown that derivatives of this compound can inhibit bacterial growth, suggesting potential applications in developing antibacterial agents .

Cytotoxicity Studies

In vitro studies on human hepatoma cell lines (HepG2) have demonstrated that this compound can induce cytotoxic effects. The compound's structure allows it to interact with cellular mechanisms that may lead to apoptosis in cancer cells .

Enzyme Inhibition

This compound has been evaluated for its potential as an enzyme inhibitor. The presence of the methoxy group is known to affect enzyme binding sites, which can be exploited for therapeutic interventions in diseases where enzyme activity is dysregulated .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparative analysis with similar compounds is essential.

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Antimicrobial, cytotoxic |

| 4-Methoxy-N-phenylaniline | Structure | Moderate antimicrobial activity |

| 2-Methoxy-5-methyl-N-phenylaniline | Structure | Lower cytotoxicity compared to 2-methoxy |

The table above illustrates that while all three compounds share similar structural features, their biological activities vary significantly. Notably, this compound demonstrates superior antimicrobial and cytotoxic properties compared to its analogs.

Study on Antimicrobial Effects

A study conducted at the Helmholtz Institute for Pharmaceutical Research Saarland evaluated various derivatives of phenyl-substituted amines for their antibacterial properties. The results indicated that this compound showed significant inhibition against S. aureus, supporting its potential as a lead compound in antibacterial drug development .

Cytotoxicity in Cancer Research

In another study focusing on hepatoma cells, researchers assessed the cytotoxic effects of several substituted anilines. The findings revealed that this compound induced apoptosis at concentrations as low as 100 µM, highlighting its potential utility in cancer therapeutics .

属性

IUPAC Name |

2-methoxy-N-phenylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-15-13-10-6-5-9-12(13)14-11-7-3-2-4-8-11/h2-10,14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WENVDHCIJJBBGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50448039 | |

| Record name | 2-methoxyphenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207-92-7 | |

| Record name | 2-methoxyphenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。